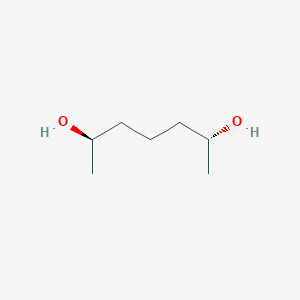
(2R,6R)-2,6-Heptanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,6R)-2,6-Heptanediol is a chiral diol with the molecular formula C7H16O2 This compound is characterized by the presence of two hydroxyl groups attached to the second and sixth carbon atoms in the heptane chain The (2R,6R) configuration indicates that both hydroxyl groups are oriented in the same direction, making it a specific stereoisomer of 2,6-heptanediol
Preparation Methods
Synthetic Routes and Reaction Conditions
(2R,6R)-2,6-Heptanediol can be synthesized through several methods. One common approach involves the reduction of (2R,6R)-2,6-heptanedione using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically takes place in an inert solvent like tetrahydrofuran or diethyl ether under controlled temperature conditions to ensure the selective formation of the desired stereoisomer.
Another method involves the catalytic hydrogenation of (2R,6R)-2,6-heptanedione using a metal catalyst such as palladium on carbon. This process is carried out under hydrogen gas pressure, and the reaction conditions are optimized to achieve high yield and purity of this compound.
Industrial Production Methods
In an industrial setting, this compound can be produced through the biocatalytic reduction of (2R,6R)-2,6-heptanedione using specific enzymes. This method offers advantages such as high enantioselectivity and environmentally friendly reaction conditions. The biocatalysts used in this process are often derived from microorganisms that have been genetically engineered to express the desired enzyme activity.
Chemical Reactions Analysis
Types of Reactions
(2R,6R)-2,6-Heptanediol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The hydroxyl groups in this compound can be oxidized to form (2R,6R)-2,6-heptanedione using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: As mentioned earlier, this compound can be synthesized through the reduction of (2R,6R)-2,6-heptanedione.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents. For example, reacting this compound with acyl chlorides can yield esters, while reaction with alkyl halides can produce ethers.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in tetrahydrofuran, lithium aluminum hydride in diethyl ether.
Substitution: Acyl chlorides in the presence of a base such as pyridine, alkyl halides in the presence of a strong base like sodium hydride.
Major Products Formed
Oxidation: (2R,6R)-2,6-heptanedione.
Reduction: this compound.
Substitution: Esters, ethers, and other substituted derivatives depending on the reagents used.
Scientific Research Applications
(2R,6R)-2,6-Heptanediol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its stereochemistry makes it valuable in the preparation of enantiomerically pure compounds.
Biology: The compound is studied for its potential biological activity, including its role as a precursor in the biosynthesis of natural products.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its chiral nature makes it a candidate for the development of drugs with specific stereochemical requirements.
Industry: this compound is used in the production of polymers and materials with unique properties. It can be incorporated into polymer chains to impart chirality and influence the physical properties of the resulting materials.
Mechanism of Action
The mechanism by which (2R,6R)-2,6-Heptanediol exerts its effects depends on its specific application. In chemical reactions, its hydroxyl groups can participate in hydrogen bonding, nucleophilic attacks, and other interactions that drive the formation of new chemical bonds. In biological systems, the compound may interact with enzymes and receptors, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways involved vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
(2S,6S)-2,6-Heptanediol: The enantiomer of (2R,6R)-2,6-heptanediol, with opposite stereochemistry at the second and sixth carbon atoms.
2,6-Heptanedione: The oxidized form of 2,6-heptanediol, lacking the hydroxyl groups.
1,6-Hexanediol: A similar diol with hydroxyl groups at the first and sixth carbon atoms, used in polymer production.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its chiral nature makes it valuable in applications requiring enantiomerically pure compounds. Compared to its enantiomer (2S,6S)-2,6-heptanediol, it may exhibit different biological activities and reactivity profiles, making it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
(2R,6R)-heptane-2,6-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2/c1-6(8)4-3-5-7(2)9/h6-9H,3-5H2,1-2H3/t6-,7-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZIMXLFSRSPFAS-RNFRBKRXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC[C@@H](C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
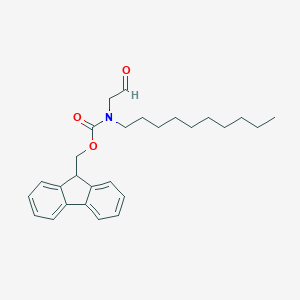
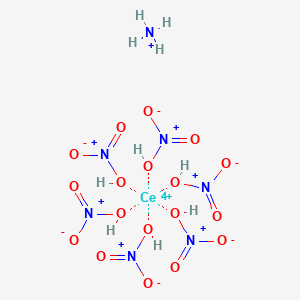


![6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine](/img/structure/B123380.png)
![[(1S,3R)-2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methylazanium](/img/structure/B123383.png)
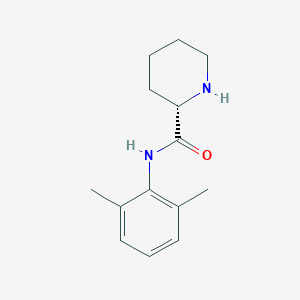
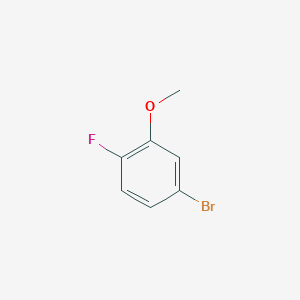


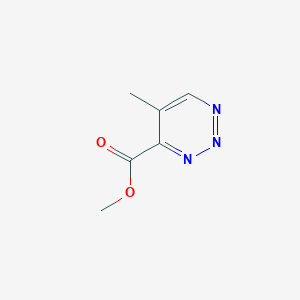
![2-[4-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B123399.png)
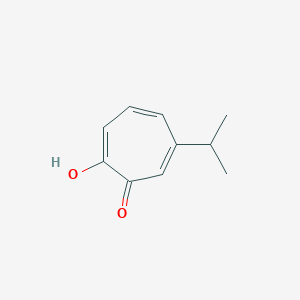
![24-Ethyl-3,7,10,28-tetrahydroxy-14-methoxy-25-methyl-12,18,20-trioxa-25-azaheptacyclo[15.11.1.02,15.04,13.06,11.021,29.022,27]nonacosa-1(28),2(15),3,6(11),13,21(29),22(27),23-octaene-5,26-dione](/img/structure/B123405.png)
